
Hydrouracil, 3-octyl-2-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrouracil, 3-octyl-2-thio- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an octyl group at the 3-position and a thio group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrouracil, 3-octyl-2-thio- typically involves the acylation of thiols (thiolation). One common method is the acylation of thiols using thioesters and thioacids. This process can be catalyzed by various reagents, such as Y[N(SiMe3)2]3(μ-Cl)Li(THF)3, which facilitates direct thioesterification of aldehydes with thiols under room temperature and solvent-free conditions .
Industrial Production Methods
Industrial production methods for Hydrouracil, 3-octyl-2-thio- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrouracil, 3-octyl-2-thio- undergoes various types of chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The octyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while reduction of the ketone group can produce alcohols.
Applications De Recherche Scientifique
Hydrouracil, 3-octyl-2-thio- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the interactions of pyrimidine derivatives with biological molecules.
Mécanisme D'action
The mechanism of action of Hydrouracil, 3-octyl-2-thio- involves its interaction with various molecular targets and pathways. The thio group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions with nucleic acids and other biomolecules .
Comparaison Avec Des Composés Similaires
Hydrouracil, 3-octyl-2-thio- can be compared with other similar compounds, such as:
2-Thiouracil: A derivative of uracil with a thio group at the 2-position, used in the treatment of hyperthyroidism.
6-Methyl-2-thiouracil: Another derivative with a methyl group at the 6-position, known for its antithyroid properties.
1-(Acyl/aroyl)-3-(substituted) thioureas: Compounds with similar structural features and diverse applications in coordination chemistry and pharmaceuticals.
Hydrouracil, 3-octyl-2-thio- is unique due to the presence of the octyl group, which imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
5540-66-9 |
|---|---|
Formule moléculaire |
C12H22N2OS |
Poids moléculaire |
242.38 g/mol |
Nom IUPAC |
3-octyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C12H22N2OS/c1-2-3-4-5-6-7-10-14-11(15)8-9-13-12(14)16/h2-10H2,1H3,(H,13,16) |
Clé InChI |
DGFDUXTYYUWCOS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C(=O)CCNC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



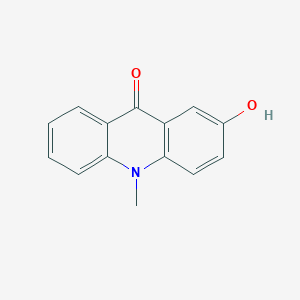

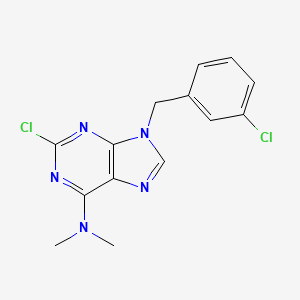
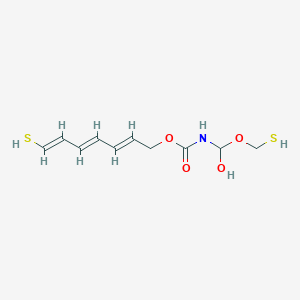

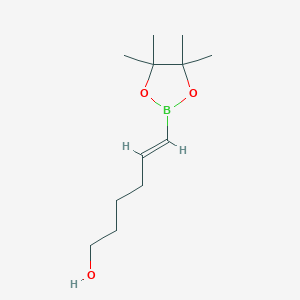
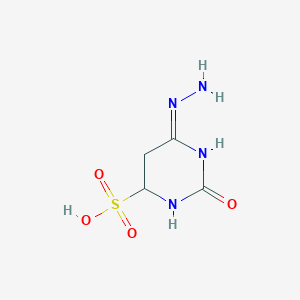
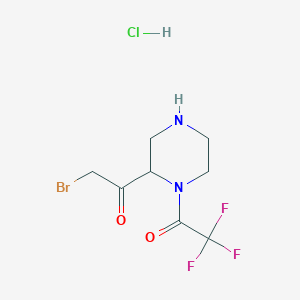
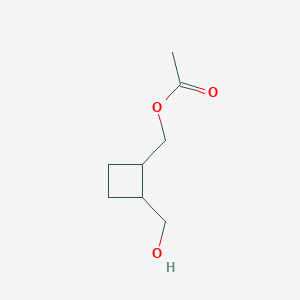
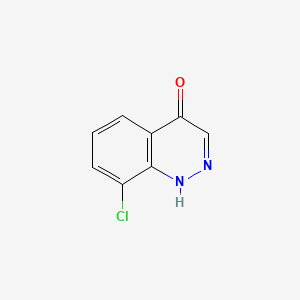

![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)
